N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

Physicochemical profiling Isomer differentiation Drug-likeness

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide (CAS 303991-32-4) is a synthetic small molecule belonging to the benzimidazole-phenoxyacetamide hybrid class, with molecular formula C₁₉H₂₁N₃O₂ and a molecular weight of 323.4 g/mol. Its structure features a 1H-benzimidazole core linked via an ethylacetamide spacer to a 3,4-dimethylphenoxy moiety—a contiguous dimethyl substitution pattern that distinguishes it from all other commercially catalogued dimethylphenoxy positional isomers (2,6-; 3,5-; 2,5-) within this scaffold family.

Molecular Formula C19H21N3O2
Molecular Weight 323.4 g/mol
Cat. No. B12116500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide
Molecular FormulaC19H21N3O2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2)C
InChIInChI=1S/C19H21N3O2/c1-13-7-8-15(11-14(13)2)24-12-19(23)20-10-9-18-21-16-5-3-4-6-17(16)22-18/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyBQRBRUCQZRZXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide (CAS 303991-32-4): Structural Identity, Physicochemical Profile, and Class Positioning


N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide (CAS 303991-32-4) is a synthetic small molecule belonging to the benzimidazole-phenoxyacetamide hybrid class, with molecular formula C₁₉H₂₁N₃O₂ and a molecular weight of 323.4 g/mol . Its structure features a 1H-benzimidazole core linked via an ethylacetamide spacer to a 3,4-dimethylphenoxy moiety—a contiguous dimethyl substitution pattern that distinguishes it from all other commercially catalogued dimethylphenoxy positional isomers (2,6-; 3,5-; 2,5-) within this scaffold family . Computed physicochemical properties include a predicted logP of 2.74, a topological polar surface area (tPSA) of 40.16 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and zero Lipinski Rule-of-5 violations, placing it within favorable drug-like chemical space . Published direct biological assay data for this specific CAS registry number remain absent from the peer-reviewed literature as of the search date; the evidence base presented herein therefore draws on structurally closest analog data, class-level structure-activity relationship (SAR) knowledge, and computed molecular property comparisons to establish the compound's quantifiable differentiation for scientific selection and procurement decisions.

Why N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide Cannot Be Replaced by Its Dimethylphenoxy Isomers in Research or Screening Cascades


The dimethyl substitution pattern on the phenoxy ring is a critical determinant of both molecular recognition and physicochemical behavior within this benzimidazole-acetamide scaffold class. Published SAR from the benzimidazole-phenoxyacetamide series (Shayegan et al., 2022) demonstrates that unsubstituted phenoxy derivatives (X = H) are essentially inactive against α-glucosidase, while specific substituent types and positions on the phenoxy or anilide ring dramatically modulate inhibitory potency, with IC₅₀ values spanning from 99.6 µM to >750 µM across only twelve analogs [1]. The 3,4-dimethyl substitution generates a contiguous, planar hydrophobic surface distinct from the sterically encumbered ortho-substituted 2,6-dimethyl isomer (CAS 302574-71-6, commercially stocked as Sigma-Aldrich AldrichCPR R109010 ), and from the meta-distributed 3,5-dimethyl variant. These positional isomer differences are expected to produce divergent protein-ligand interaction profiles, metabolic stability, and solubility characteristics—making simple substitution scientifically unsound without direct comparative biological data. Furthermore, the BindingDB/ChEMBL entry for the 2-bromophenoxy analog (CHEMBL1173694) confirms that even single-atom phenoxy substitutions within this scaffold can shift cruzain IC₅₀ values by orders of magnitude relative to other benzimidazole-based cruzain inhibitors [2], underscoring the non-interchangeable nature of phenoxy substituents.

Quantitative Differentiation Evidence for N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide Relative to Closest Analogs


Computed Physicochemical Differentiation: 3,4-Dimethyl vs. 2,6-Dimethyl Positional Isomer

The target compound bearing the 3,4-dimethylphenoxy substituent exhibits a predicted logP of 2.74 and a tPSA of 40.16 Ų (Mcule computed data) , reflecting the electronic and steric consequences of a contiguous para-meta methyl arrangement. In contrast, the 2,6-dimethylphenoxy isomer (CAS 302574-71-6)—the only analog of this series currently stocked in a major commercial screening collection (Sigma-Aldrich AldrichCPR R109010) —features ortho-methyl groups flanking the ether oxygen, which sterically shield the phenoxy oxygen lone pairs and reduce hydrogen-bond acceptor accessibility. This steric shielding is expected to elevate the effective logP of the 2,6-isomer relative to the 3,4-isomer, potentially altering membrane permeability and off-target binding profiles. The 3,4-isomer's contiguous methyl substitution also creates a more planar, extended hydrophobic surface area conducive to π-stacking and shape-complementary hydrophobic pocket interactions, whereas the 2,6-isomer's ortho-methyl groups introduce torsional constraints that distort coplanarity between the phenoxy ring and the acetamide linker.

Physicochemical profiling Isomer differentiation Drug-likeness LogP comparison

α-Glucosidase Inhibitory Activity: Class-Level SAR with Quantitative Baseline from Benzimidazole-Phenoxyacetamide Series

Shayegan et al. (2022) designed, synthesized, and evaluated twelve benzimidazole-phenoxyacetamide derivatives (7a–l) for in vitro α-glucosidase inhibition [1]. The series exhibited IC₅₀ values ranging from 99.6 ± 3.1 µM to >750 µM, compared with the standard drug acarbose (IC₅₀ = 750.0 ± 5.6 µM). Critically, the SAR revealed that all unsubstituted phenoxy derivatives (compounds 7a–h, where X = H on the phenoxy linker) demonstrated no measurable inhibitory activity regardless of Y-position substitution on the terminal anilide ring [1]. Potent inhibition required a methoxy substituent (X = OMe) on the phenoxy linker, with the most active compound (7j, X = OMe, Y = 4-F) showing competitive inhibition with a Ki of 67.0 µM [1]. The target compound's 3,4-dimethyl substitution on the phenoxy ring represents a distinct structural strategy: introducing hydrophobic bulk rather than the hydrogen-bond-capable methoxy group. While the 3,4-dimethylphenoxy moiety is not among the 7a–l series, its contiguous methyl substitution pattern is expected to fill the same hydrophobic sub-pocket differently than the ortho- or meta-methyl isomers, potentially yielding an IC₅₀ between the unsubstituted phenoxy baseline (>750 µM, inactive) and the methoxy-substituted optimum (99.6 µM). Direct assay of the target compound against α-glucosidase has not been reported.

α-Glucosidase inhibition Anti-diabetic Type 2 diabetes SAR

Cruzain (T. cruzi Cysteine Protease) Inhibition Data from the Closest Experimentally Characterized Structural Analog

The closest structurally characterized analog to the target compound with publicly available enzyme inhibition data is N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide (CHEMBL1173694 / BDBM50322742), which shares the identical benzimidazole-ethylacetamide scaffold and differs only in the phenoxy substituent (2-bromo vs. 3,4-dimethyl) [1]. This analog inhibits Trypanosoma cruzi cruzain (cruzipain) with an IC₅₀ of 800 nM and a Ki of 2000 nM, measured via two complementary assays: (1) inhibition of recombinant cruzain expressed in E. coli SG13009 using Z-FR-AMC fluorogenic substrate after 5 min incubation, and (2) competitive binding assay monitoring Z-Phe-Arg-aminomethylcoumarin cleavage [1]. These values place the analog in the sub-micromolar to low-micromolar potency range for this target. The 3,4-dimethyl substitution replaces the electron-withdrawing, halogen-bond-capable bromine atom with electron-donating methyl groups, which would alter both the electronic character of the phenoxy ring and its steric occupancy within the cruzain S2 pocket (known to accommodate hydrophobic aryl groups). No direct cruzain assay data exist for the 3,4-dimethyl compound; however, the scaffold-matched analog confirms that the benzimidazole-ethylacetamide-phenoxy architecture is competent for cruzain active-site engagement.

Cruzain inhibition Chagas disease Trypanosoma cruzi Cysteine protease

Antimicrobial Activity Class Evidence from Benzimidazole-Acetamide Derivatives: SAR-Guided Expectation for the 3,4-Dimethylphenoxy Substitution

Atabey et al. (Turk J Pharm Sci, 2015) synthesized and screened 21 benzimidazole-based acetamide derivatives (2a–u) for in vitro antimicrobial activity against a panel of Gram-positive bacteria, Gram-negative bacteria, and Candida species [1]. Compounds 2b–2g were identified as the most promising antibacterial agents specifically against Pseudomonas aeruginosa [1]. While this series differs from the target compound in linker architecture (direct benzimidazole-acetamide conjugation vs. ethyl-spaced phenoxyacetamide), the SAR principles are transferable: the presence and electronic character of aryl substituents on the acetamide moiety were the primary determinants of antimicrobial potency and spectrum selectivity. Separately, Göker et al. (1999) reported that benzimidazole derivatives with phenoxyalkyl substituents showed MIC values between 50–200 µg/mL against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, P. aeruginosa, and Candida species [2]. The 3,4-dimethylphenoxy substitution of the target compound introduces a contiguous hydrophobic motif that, based on these class-level SAR precedents, is predicted to enhance Gram-positive membrane permeability relative to the unsubstituted phenoxy parent (CAS 303796-27-2), while potentially reducing Gram-negative outer membrane penetration compared to more polar substituents.

Antimicrobial Antibacterial Pseudomonas aeruginosa Benzimidazole-acetamide

Procurement Landscape: Quantitative Availability Gap for the 3,4-Dimethyl Isomer Relative to the 2,6-Dimethyl Isomer

Among the four possible dimethylphenoxy positional isomers within the N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide scaffold, only the 2,6-dimethyl isomer (CAS 302574-71-6) is currently listed in a major commercial screening collection—specifically as Sigma-Aldrich AldrichCPR R109010 . The 3,5-dimethyl isomer has been catalogued by specialty vendors but lacks Sigma-Aldrich/industry-standard stocking. The 2,5-dimethyl isomer exists only as the N-ethyl-N-methyl benzimidazolium variant (PubChem CID 16968131) [1] with a different core structure. The 3,4-dimethyl isomer (CAS 303991-32-4)—the target compound—is listed in the Chemsrc database and Mcule computational property database but is not stocked by any major international chemical supplier identified in this evidence review. This procurement gap means that screening centers relying on commercially available compound libraries are systematically excluding the 3,4-substitution pattern from their SAR exploration, creating a blind spot in dimethylphenoxy positional isomer coverage. Synthesis-on-demand from specialty CROs or in-house synthesis is required to access this chemotype.

Procurement Commercial availability Screening library Isomer differentiation

High-Value Research and Procurement Application Scenarios for N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide


SAR Expansion of the Benzimidazole-Phenoxyacetamide α-Glucosidase Inhibitor Series

The Shayegan et al. (2022) study [1] established that phenoxy ring substitution is the key driver of α-glucosidase inhibitory activity within this scaffold, yet all twelve tested compounds (7a–l) explored only H, OMe, F, Cl, and Br substituents—no alkyl-substituted phenoxy derivatives were evaluated. The 3,4-dimethyl compound directly addresses this gap, enabling determination of whether hydrophobic bulk (3,4-diCH₃) can partially substitute for the hydrogen-bond capability of methoxy at the phenoxy position. A direct head-to-head comparison against the methoxy-optimized 7j (IC₅₀ = 99.6 µM, Ki = 67.0 µM) and the unsubstituted phenoxy baseline (>750 µM) would quantify the contribution of contiguous dimethyl hydrophobicity to α-glucosidase inhibition, informing the design of metabolically stable, non-phenolic analogs.

Cruzain Inhibitor Optimization: Halogen-to-Alkyl Phenoxy Substitution Analysis

The 2-bromophenoxy analog (CHEMBL1173694) has confirmed cruzain inhibitory activity (IC₅₀ = 800 nM, Ki = 2000 nM) [2]. Replacing the electron-withdrawing 2-bromo substituent with the electron-donating 3,4-dimethyl motif tests whether cruzain S2 pocket affinity is driven primarily by hydrophobic occupancy (favoring 3,4-diCH₃) or by halogen-bonding/electrostatic interactions (favoring 2-Br). This head-to-head comparison would directly inform the design of halogen-free, metabolically more stable cruzain inhibitors—a priority for Chagas disease drug discovery given the poor pharmacokinetic profiles of current nitroheterocyclic therapies (nifurtimox, benznidazole). The established QSAR models for benzimidazole-based cruzain inhibitors [3] provide a predictive framework for interpreting the result.

Dimethylphenoxy Positional Isomer Profiling Panel for Phenotypic Screening

Phenotypic screening libraries systematically lack the 3,4-dimethylphenoxy positional isomer, with only the 2,6-isomer commercially stocked by major vendors (Sigma-Aldrich R109010) . A defined panel comprising all four dimethylphenoxy positional isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-dimethyl) within the identical benzimidazole-ethylacetamide scaffold would enable, for the first time, a systematic evaluation of how methyl group topology on the phenoxy ring influences cellular permeability, target engagement, and phenotypic response across antibacterial, antiparasitic, and anticancer screening cascades. The 3,4-dimethyl compound is the critical missing member of this panel.

Physicochemical Property Differentiation for CNS Penetration Candidate Assessment

With a computed logP of 2.74, tPSA of 40.16 Ų, and zero hydrogen bond donors , the 3,4-dimethyl compound falls within favorable CNS drug-like space (typically logP 2–5, tPSA < 60–70 Ų, HBD ≤ 1). The 3,4-dimethyl pattern—unlike the sterically hindered 2,6-isomer—maintains an accessible phenoxy ether oxygen for hydrogen-bond acceptance while providing sufficient lipophilicity for blood-brain barrier penetration. For neuroscience-targeted screening programs (e.g., benzimidazole-based kinase inhibitors for glioblastoma or neurodegenerative disease models), the 3,4-isomer's balanced polarity profile makes it a more attractive candidate scaffold than the 2,6-isomer, whose ortho-shielded ether oxygen may reduce target hydrogen-bonding capacity.

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